Carboxin sulfoxide

Übersicht

Beschreibung

Carboxin sulfoxide is a derivative of carboxin, a systemic fungicide widely used in agriculture to protect crops from fungal diseases. This compound is known for its enhanced fungicidal properties and is often used as a seed treatment to control various fungal pathogens.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of carboxin sulfoxide typically involves the oxidation of carboxin. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as sodium tungstate. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the sulfoxide.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product. The process is optimized to minimize by-products and environmental impact.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form carboxin sulfone.

Reduction: It can be reduced back to carboxin under specific conditions.

Substitution: The sulfoxide group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium tungstate, and acetic acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Carboxin sulfone.

Reduction: Carboxin.

Substitution: Derivatives with different functional groups replacing the sulfoxide.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

- Seed Treatment : Carboxin sulfoxide is predominantly used as a seed protectant to prevent diseases caused by fungi such as smut (Ustilago spp.) and bunt diseases. It is often co-formulated with other fungicides like thiram and captan to broaden its spectrum of activity against various fungal pathogens (EPA Risk Assessment) .

- Crop Protection : The compound is utilized in treating seeds for crops such as cereals, canola, and onions, where it helps in controlling seedling diseases (EPA Reregistration Decision) .

| Crop Type | Application Rate (kg/ha) | Target Diseases |

|---|---|---|

| Cereals | 0.125–0.133 | Smut, Bunt |

| Canola | 1.25–1.31 | Rot, Blight |

| Onions | Variable | Seed and Seedling Diseases |

Environmental Impact

This compound's environmental persistence raises concerns regarding its ecological effects. Studies indicate that while carboxin degrades rapidly in aerobic conditions (mean half-life = 1.25 days), this compound exhibits greater stability and can persist longer in soil environments (EPA Overview) .

- Toxicity to Aquatic Life : Research shows that this compound has moderate toxicity to freshwater fish species such as fathead minnows (Pimephales promelas), with no significant effects observed at concentrations below 11 mg ai/L during chronic exposure studies (Data Evaluation Report) .

| Endpoint | Concentration (mg ai/L) | Observed Effects |

|---|---|---|

| Hatching Success | <0.01 | No significant effects |

| Post-Hatch Survival | 11 | 89.9% survival |

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound:

- Chronic Toxicity : In a study assessing the chronic toxicity of this compound to fathead minnows, endpoints such as hatching success and larval survival were monitored over a 33-day period. The study concluded that there were no significant treatment-related effects at relevant concentrations (Data Evaluation Report) .

- Human Health Risk : The Environmental Protection Agency (EPA) has classified carboxin as "not likely to be carcinogenic to humans," which supports its continued use under regulated conditions (EPA Reregistration Eligibility Decision) .

Regulatory Status

The regulatory status of this compound is closely monitored by agencies such as the EPA, which evaluates its environmental fate and potential risks associated with its use in agriculture. Ongoing assessments ensure that application practices remain safe for both human health and the environment.

Wirkmechanismus

Carboxin sulfoxide exerts its fungicidal effects by inhibiting the enzyme succinate dehydrogenase, which is a key component of the fungal respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death. The compound specifically targets the quinone reduction site of the enzyme complex, preventing ubiquinone from binding and thus halting the electron transport chain.

Vergleich Mit ähnlichen Verbindungen

Carboxin: The parent compound, also a systemic fungicide.

Carboxin sulfone: A further oxidized form of carboxin sulfoxide.

Oxycarboxin: Another derivative with similar fungicidal properties.

Uniqueness: this compound is unique due to its balanced properties of stability and reactivity. It offers enhanced fungicidal activity compared to carboxin and is more stable than carboxin sulfone. Its selective inhibition of succinate dehydrogenase makes it a valuable tool in both agricultural and scientific research.

Biologische Aktivität

Carboxin sulfoxide is a metabolite of the systemic fungicide carboxin, primarily used in agriculture to control various fungal diseases in crops. Its biological activity is characterized by its effects on cellular respiration and its potential ecological impact. This article synthesizes findings from diverse sources regarding the biological activity of this compound, including its mechanism of action, environmental fate, and toxicity.

This compound acts primarily as an inhibitor of succinic dehydrogenase, a key enzyme in the mitochondrial respiratory chain. This inhibition affects the electron transport chain, leading to reduced ATP production in sensitive organisms.

Key Findings on Inhibition

- Inhibition Potency : Research indicates that this compound exhibits significant inhibitory effects on the oxidation of succinate in microbial membranes, with up to 96% inhibition observed at concentrations of 1 mM .

- Comparative Inhibition : In studies comparing various inhibitors, carboxin was found to be the most potent, significantly surpassing other compounds like oxycarboxin and TTB .

| Inhibitor | Oxygen Uptake (nmol/min/mg protein) | % Inhibition |

|---|---|---|

| None | 221 | 0 |

| Carboxin | 9 | 96 |

| Oxycarboxin | 102 | 54 |

| TTB | 119 | 46 |

Environmental Fate and Persistence

This compound is more persistent than its parent compound, carboxin. It is mobile in the environment and can reform into carboxin under anaerobic conditions.

Degradation Studies

- Aerobic vs. Anaerobic Degradation : Carboxin degrades rapidly in aerobic conditions (mean half-life of approximately 1.25 days), while it persists longer in anaerobic conditions (half-life around 128 days) .

- Major Degradate : In soil metabolism studies, this compound was identified as a major degradate formed from carboxin, indicating its relevance in environmental assessments .

Toxicity and Ecological Effects

The ecological impact of this compound varies across different species. It is generally considered to have low toxicity to mammals but moderate toxicity to aquatic organisms.

Toxicity Data

- Mammalian Toxicity : Studies indicate that carboxin is not likely to be carcinogenic to humans and has shown no increased susceptibility in developmental studies involving infants and children .

- Aquatic Toxicity : The compound exhibits varying levels of toxicity towards aquatic life, with chronic exposure leading to reproductive issues in species such as mallard ducks .

Case Studies

Several case studies have highlighted the biological activity and ecological implications of this compound:

- Soil Microbial Communities : Research has shown that exposure to this compound can alter microbial community structure and function in soil ecosystems, affecting nutrient cycling processes.

- Aquatic Ecosystems : Studies assessing the impact on fish populations revealed reduced growth rates and reproductive success when exposed to contaminated water bodies.

Eigenschaften

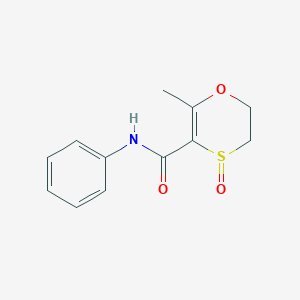

IUPAC Name |

6-methyl-4-oxo-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-9-11(17(15)8-7-16-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXIHLNNJNITMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(S(=O)CCO1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041531 | |

| Record name | Carboxin sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17757-70-9 | |

| Record name | Carboxin sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017757709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxin sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBOXIN SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8Z570YAVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Carboxin sulfoxide generated?

A1: this compound is a metabolite of the systemic fungicide Carboxin (Vitavax). Cultures of the fungus Rhizopus japonicus in a synthetic glucose medium can convert Carboxin into this compound and Carboxin sulfone. [] Interestingly, under partially anaerobic conditions in a steep medium, this compound becomes a major metabolite along with another product formed by the addition of water to Carboxin. []

Q2: Are there methods to synthesize radiolabeled this compound for research purposes?

A2: Yes, this compound labeled with Carbon-14 (14C) can be synthesized. A study outlines the preparation of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide phenyl-U-14C (Carboxin), along with its sulfoxide and sulfone derivatives, all labeled with 14C at the phenyl ring. [] This radiolabeling strategy can be valuable for tracing the metabolic fate and distribution of Carboxin and its metabolites in various biological systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.